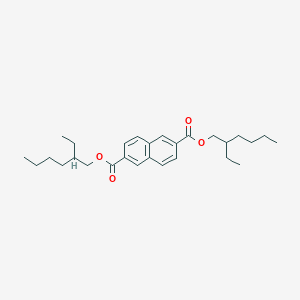

Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate

描述

Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate: is an organic compound with the IUPAC name 2,6-bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate. It is a diester of naphthalene-2,6-dicarboxylic acid and 2-ethylhexanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate typically involves the esterification of naphthalene-2,6-dicarboxylic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired purity .

化学反应分析

Types of Reactions: Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed:

Hydrolysis: Naphthalene-2,6-dicarboxylic acid and 2-ethylhexanol.

Oxidation: Various oxidation products depending on the conditions and reagents used.

科学研究应用

Plasticizer in Polymers

Bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate is primarily used as a plasticizer in various polymer applications. It enhances the flexibility and durability of plastics, making it suitable for use in products such as:

- PVC (Polyvinyl Chloride)

- Polyurethane coatings

- Adhesives and sealants

This compound provides improved thermal stability and resistance to extraction by oils and solvents compared to traditional phthalate plasticizers .

Cosmetic Formulations

In cosmetics, DEHN serves as an emollient and skin-conditioning agent. Its low toxicity profile allows it to be included in formulations for:

- Skin creams

- Sunscreens

- Hair care products

Studies indicate that it has low dermal absorption rates, making it a safer alternative for consumer products .

Environmental Impact

While DEHN is beneficial in many applications, its environmental impact cannot be overlooked. It has been noted to be toxic to aquatic life, raising concerns about its use in products that may enter waterways . Regulatory bodies have classified it under various environmental safety standards due to its potential long-lasting effects on wildlife.

Toxicological Studies

Recent research has focused on the toxicological profile of this compound. Key findings include:

- Acute Toxicity : Low oral and dermal toxicity with LD50 values exceeding 5000 mg/kg for oral exposure and 2000 mg/kg for dermal exposure.

- Irritation Potential : Slight irritant effects observed in skin and eye studies.

- Genotoxicity : Negative results in several mutagenicity tests suggest that it does not pose significant genetic risks .

Case Study 1: Use in PVC Production

A study evaluated the effectiveness of DEHN as a plasticizer in PVC formulations. The results showed that DEHN improved the mechanical properties of the final product while reducing volatility compared to traditional phthalates. This study highlights its potential for safer use in consumer goods.

Case Study 2: Cosmetic Safety Assessment

A comprehensive safety assessment was conducted on cosmetic formulations containing DEHN. The findings indicated that products with DEHN had a favorable safety profile with minimal irritation reported during human testing. This underscores its viability as an ingredient in personal care products .

作用机制

The primary mechanism of action of Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate as a plasticizer involves its incorporation into the polymer matrix. It reduces the intermolecular forces between polymer chains, increasing their mobility and resulting in enhanced flexibility and durability of the plastic material . The molecular targets and pathways involved are primarily related to the physical interactions between the plasticizer and the polymer chains .

相似化合物的比较

Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties but different chemical structure.

Diisononyl phthalate (DINP): A phthalate plasticizer with a different alkyl chain length.

Diisodecyl phthalate (DIDP): Similar to DINP but with a longer alkyl chain.

Uniqueness: Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate is unique due to its naphthalene core, which imparts specific properties such as enhanced thermal stability and compatibility with certain polymers. This makes it a valuable alternative to traditional phthalate plasticizers in specific applications .

生物活性

Bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate (BEHNDC) is a phthalate ester that has garnered attention due to its potential biological activities, including antibacterial, antimutagenic, and larvicidal effects. This article provides a comprehensive overview of the biological activity of BEHNDC, supported by case studies and detailed research findings.

BEHNDC is characterized by its molecular formula and a molecular weight of 302.44 g/mol. It is derived from naphthalene and is commonly used as a plasticizer in various industrial applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of BEHNDC. A significant investigation reported that BEHNDC exhibited notable antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The disk diffusion method revealed inhibition zones measuring 12.33 mm for E. coli and 5.66 mm for S. aureus at specific concentrations .

Table 1: Antibacterial Activity of BEHNDC

| Pathogen | Inhibition Zone (mm) | Concentration (ppm) |

|---|---|---|

| Escherichia coli | 12.33 ± 0.56 | 250 |

| Staphylococcus aureus | 5.66 ± 1.00 | 250 |

Larvicidal Potential

The larvicidal activity of BEHNDC has been evaluated against mosquito larvae, specifically Culex quinquefasciatus. The study demonstrated that BEHNDC achieved 100% mortality at a concentration of 250 ppm after 72 hours, with an LC50 value of 67.03 ppm . Furthermore, the compound inhibited acetylcholinesterase (AChE) activity in larvae, indicating potential neurotoxic effects on these organisms.

Table 2: Larvicidal Activity and AChE Inhibition

| Concentration (ppm) | Mortality (%) | AChE Inhibition (%) |

|---|---|---|

| 50 | 29.00 | 29.00 |

| 100 | 40.33 | 40.33 |

| 150 | 53.00 | 53.00 |

| 200 | 64.00 | 64.00 |

| 250 | 100 | 75.33 |

Antimutagenic Activity

BEHNDC has shown promising antimutagenic properties in various studies. One study focused on its ability to inhibit mutations induced by aflatoxin B1 in Salmonella typhimurium strains TA98 and TA100, demonstrating up to 97% reversion inhibition at specific concentrations . This suggests a protective role against DNA damage caused by mutagens.

Table 3: Antimutagenic Effects of BEHNDC

| Concentration (µg/mL) | Reversion Inhibition (%) |

|---|---|

| 3 | Up to 97 |

| 1000 | ~51 |

| 5000 | ~60 |

The biological activity of BEHNDC can be attributed to its structural characteristics, particularly the presence of carbonyl groups which may act as nucleophiles in biological systems . This mechanism allows BEHNDC to interact with electrophilic mutagens, thereby preventing DNA damage.

Case Studies

- Study on Antibacterial and Larvicidal Potential : Conducted by researchers from the University of Agriculture, this study isolated BEHNDC from Lactiplantibacillus plantarum. The findings confirmed its efficacy as an antibacterial agent and highlighted its potential as a natural insecticide .

- Antimutagenic Evaluation : A study published in Food Chemistry assessed the antimutagenic properties of BEHNDC against various chemical mutagens, concluding that it significantly reduces mutation rates in bacterial strains .

属性

IUPAC Name |

bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O4/c1-5-9-11-21(7-3)19-31-27(29)25-15-13-24-18-26(16-14-23(24)17-25)28(30)32-20-22(8-4)12-10-6-2/h13-18,21-22H,5-12,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVWHIGSVGIZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869752 | |

| Record name | Bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127474-91-3 | |

| Record name | Diethylhexyl 2,6-naphthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127474-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 127474-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL 2,6-NAPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0DQJ7YGXM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。